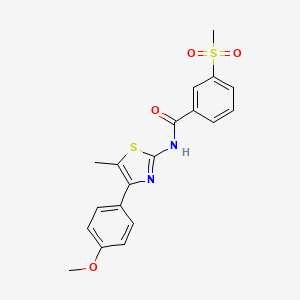

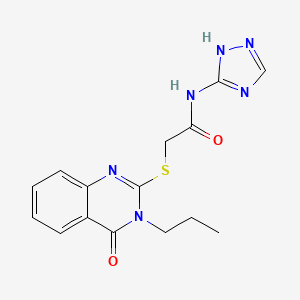

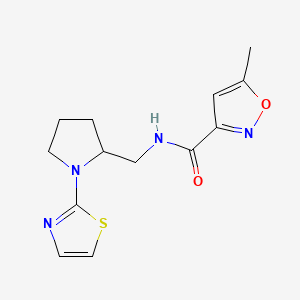

![molecular formula C17H19N3O B2404368 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097863-96-0](/img/structure/B2404368.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs) that play a crucial role in gene regulation. HDAC inhibitors have been extensively studied for their potential in the treatment of cancer, neurodegenerative diseases, and other conditions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of compounds structurally similar to "2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone." The synthesis processes often involve novel methodologies or catalysts to enhance efficiency or yield. For instance, Li et al. (2018) discussed the use of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to synthesize 1H-benzo[d]imidazoles derivatives, highlighting a method to realize the facile one-step synthesis of such derivatives from alcohols without using an oxidant or a stoichiometric amount of inorganic base (Li et al., 2018). Zhu et al. (2012) synthesized ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate using a novel tandem annulation reaction, providing insights into the synthesis process of complex benzimidazole derivatives (Zhu et al., 2012).

Biological Activities

The potential biological activities of benzimidazole derivatives have been a subject of interest in several studies. Reddy and Reddy (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, evaluating their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria, showcasing some hybrids with activities comparable to standard antibiotics (Reddy & Reddy, 2010).

Chemical Analysis and Environmental Applications

You et al. (2010) developed a dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone for the determination of free amines in environmental water using HPLC with fluorescence detection and online atmospheric chemical ionization-mass spectrometry identification, indicating the compound's utility in environmental analysis and monitoring (You et al., 2010).

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-9-7-14(8-10-19)13-5-6-13)11-20-12-18-15-3-1-2-4-16(15)20/h1-4,12H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVJHFNBPUMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

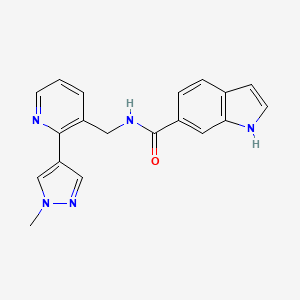

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)

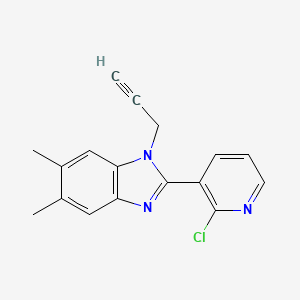

![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)

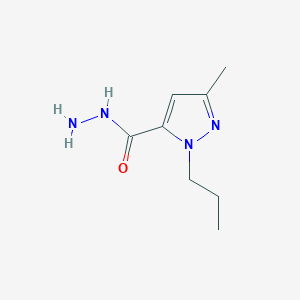

![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)

![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)

![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)